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Section 1: Executive Summary & Core
Compound Identity

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 2-Methoxy-4-methylquinoline
CAS No.: 15113-00-5
Cat. No.: B083902
. J

2-Methoxy-4-methylquinoline, identified by CAS number 15113-00-5, is a heterocyclic
aromatic compound belonging to the quinoline family. The quinoline scaffold is a "privileged
structure” in medicinal chemistry, forming the core of numerous natural products and synthetic
drugs with a wide spectrum of biological activities.[1][2] This guide provides a comprehensive
technical overview of 2-Methoxy-4-methylquinoline, designed for researchers and
professionals in organic synthesis and drug development. We will delve into its synthesis from
foundational precursors, explore its physicochemical and spectroscopic properties, analyze its
reactivity as a synthetic intermediate, and discuss its potential applications as a building block
for more complex, high-value molecules. The narrative emphasizes the causality behind
synthetic choices and provides validated, step-by-step protocols for its preparation and
derivatization.

Section 2: Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a molecule is paramount for its effective use in
research and development. While extensive experimental data for this specific compound is not
broadly published, its characteristics can be reliably predicted based on its structure and data
from closely related analogues.

Compound Identifiers & Computed Properties

The following table summarizes key identifiers and computed physical properties for 2-
Methoxy-4-methylquinoline.

© 2026 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b083902?utm_src=pdf-interest
https://www.benchchem.com/product/b083902?utm_src=pdf-body
https://www.mdpi.com/1422-8599/2022/2/M1383
https://www.benchchem.com/product/b1583196
https://www.benchchem.com/product/b083902?utm_src=pdf-body
https://www.benchchem.com/product/b083902?utm_src=pdf-body
https://www.benchchem.com/product/b083902?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source

IUPAC Name 2-methoxy-4-methylquinoline PubChem|[3]
CAS Number 15113-00-5 PubChem][3]
Molecular Formula C11H11NO PubChem|[3]
Molecular Weight 173.21 g/mol PubChem][3]
Canonical SMILES ZEIZCC(:NCZZCC:CC:CH) PubChem|[3]

QILUVAHCFWCERZ-
InChl Key PubChem][3]
UHFFFAOYSA-N

Likely a solid or high-boiling
Appearance o Inferred
liquid

Predicted Spectroscopic Characteristics

Full characterization is essential for confirming the identity and purity of a synthesized
compound. Based on its molecular structure, the following spectral data can be anticipated:

e 1H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct
signals corresponding to the aromatic protons on the quinoline ring system (typically in the &
7.0-8.5 ppm range), a sharp singlet for the C4-methyl protons (around & 2.5 ppm), and
another sharp singlet for the C2-methoxy protons (around & 4.0 ppm).

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 11 unique
carbon signals. Aromatic carbons will appear in the d 110-160 ppm region, with the C2
carbon attached to the methoxy group being significantly deshielded. The methyl and
methoxy carbons will show characteristic signals in the aliphatic region of the spectrum.

e FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include C-H
stretching from the aromatic and methyl groups (~2950-3100 cm~1), C=C and C=N
stretching vibrations characteristic of the quinoline ring (~1500-1650 cm~1), and a prominent
C-O stretching band for the methoxy ether group (~1050-1250 cm~1).[1][4]
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e MS (Mass Spectrometry): The mass spectrum should exhibit a clear molecular ion peak (M*)
at m/z = 173.21, corresponding to the compound's molecular weight. Fragmentation patterns
would be characteristic of stable heteroaromatic systems.[1]

Section 3: Synthesis & Mechanistic Insights

The most logical and field-proven approach to synthesizing 2-Methoxy-4-methylquinoline
involves a robust two-stage process. This strategy begins with the construction of the core
quinolinone ring system, followed by a targeted O-methylation. This method offers high yields
and allows for modularity, as the intermediate can be used to create other derivatives.

Step 1: Conrad-Limpach Synthesis

[Ethyl Acetoacetate]
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Thermal|Cyclization

Step 2: O-Alkylation Pathway
4-Methylquinolin-2-ol
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Fig. 1: Two-stage synthesis workflow for 2-Methoxy-4-methylquinoline.

Stage 1: Synthesis of the 4-Methylquinolin-2-ol
Intermediate

The foundational step is the creation of 4-methylquinolin-2-ol (CAS: 607-66-9), the keto-
tautomer of 4-methyl-2-hydroxyquinoline. The Conrad-Limpach synthesis is the classical and
highly effective method for this transformation.

o Causality & Mechanistic Insight: The Conrad-Limpach reaction involves the initial
condensation of an aniline with a B-ketoester (ethyl acetoacetate) to form an enamine
intermediate. The critical step is the subsequent thermal cyclization. This process requires
significant energy input (typically temperatures >250 °C) because it involves an
intramolecular electrophilic attack on the aromatic ring, which temporarily disrupts its
aromaticity to form a hemiketal intermediate.[5][6] The use of a high-boiling, inert solvent like
Dowtherm A or mineral oil is crucial to achieve the necessary temperature for the reaction to
proceed efficiently.[6]

o Experimental Protocol: Conrad-Limpach Synthesis of 4-Methylquinolin-2-ol

o Reactant Preparation: In a round-bottom flask, combine equimolar amounts of aniline and
ethyl acetoacetate. A slight excess (1.1 equivalents) of ethyl acetoacetate can be used.

o Enamine Formation: Add a catalytic amount of a strong acid (e.g., a few drops of
concentrated HCI or H2SOa4) to the mixture. Stir at room temperature for 1-2 hours. Monitor
the formation of the enamine intermediate, ethyl 3-anilinobut-2-enoate, via Thin Layer
Chromatography (TLC).

o Solvent Removal: Once enamine formation is complete, remove any volatile components
(like ethanol byproduct) under reduced pressure.

o Thermal Cyclization: Add a high-boiling solvent (e.g., Dowtherm A or mineral oil) to the
crude enamine. Heat the mixture to approximately 250-260 °C with vigorous stirring under
an inert atmosphere (e.g., Nitrogen).

o Reaction Monitoring & Work-up: Maintain the temperature for 30-60 minutes. The product
will often precipitate out of the hot solvent. Allow the mixture to cool to below 100 °C.
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o Isolation: Dilute the cooled mixture with a non-polar solvent like hexane or toluene to
further precipitate the product and reduce the viscosity of the reaction medium.

o Purification: Collect the solid product by filtration, wash thoroughly with the non-polar
solvent to remove the high-boiling reaction solvent, and dry. The crude 4-methylquinolin-2-
ol can be further purified by recrystallization from ethanol or acetic acid to yield a white to
off-white solid.[7][8]

Stage 2: O-Methylation to Yield 2-Methoxy-4-
methylquinoline

With the quinolinone core constructed, the final step is the methylation of the oxygen atom. A
highly reliable method involves converting the hydroxyl group (in its keto form) to a better
leaving group (chloride) and then performing a nucleophilic substitution with a methoxide

source.

o Causality & Mechanistic Insight: The C2 position of the quinolin-2-one is part of an amide-like
system, making the oxygen less nucleophilic and direct O-alkylation sometimes challenging
or unselective. Converting the C2-carbonyl to a C2-chloro group using a strong chlorinating
agent like phosphorus oxychloride (POCIs) transforms it into an excellent electrophilic site.
The subsequent reaction with sodium methoxide (NaOMe) proceeds via a classic SnAr
(Nucleophilic Aromatic Substitution) mechanism. The strong nucleophile (MeO~) attacks the
electron-deficient carbon at the C2 position, leading to the displacement of the chloride ion
and formation of the desired ether linkage.

Nucleophilic Attack Meisenheimer-like Loss of Leaving Group

2-Chloro-4-methylquinoline + NaOMe —(Rate-determining step) Complex —(Chloride) 2-Methoxy-4-methylquinoline + NaCl

(Intermediate)

Click to download full resolution via product page

Fig. 2: Simplified mechanism for the SnAr O-methylation step.

o Experimental Protocol: Synthesis of 2-Methoxy-4-methylquinoline
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o Chlorination: In a flask equipped with a reflux condenser and a gas trap, suspend 4-
methylquinolin-2-ol (1 equivalent) in phosphorus oxychloride (POClIs, ~5-10 equivalents).
Gently reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
The solution should become homogeneous.

o Removal of Excess Reagent: Carefully cool the reaction mixture to room temperature.
Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCIs. This
is a highly exothermic reaction and must be done in a well-ventilated fume hood.

o Isolation of Chloro-intermediate: Neutralize the acidic solution with a base (e.qg.,
concentrated NaOH or NH2OH solution) until it is alkaline (pH > 8). The product, 2-chloro-
4-methylquinoline, will precipitate as a solid. Collect the solid by filtration, wash with water,
and dry.

o Methoxide Reaction: Prepare a solution of sodium methoxide by dissolving sodium metal
(1.5-2.0 equivalents) in anhydrous methanol under an inert atmosphere.

o Nucleophilic Substitution: Add the dried 2-chloro-4-methylquinoline (1 equivalent) to the
sodium methoxide solution. Reflux the mixture for 2-3 hours.[9]

o Work-up and Purification: After cooling, pour the reaction mixture into water and extract
the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the
combined organic layers with brine, dry over anhydrous sodium sulfate (Na2S0Oa4), and
concentrate under reduced pressure. The resulting crude product can be purified by flash
column chromatography on silica gel to afford pure 2-Methoxy-4-methylquinoline.

Section 4: Chemical Reactivity & Derivative
Synthesis

2-Methoxy-4-methylquinoline is not merely an endpoint but a versatile intermediate. Its
reactivity is primarily centered on the C4-methyl group, which can be functionalized to introduce
further complexity.

o Oxidation of the C4-Methyl Group: The methyl group is susceptible to oxidation, providing a
convenient handle for creating derivatives. A notable transformation is its oxidation to a
formyl group (-CHO), yielding 2-methoxyquinoline-4-carbaldehyde. This aldehyde is a
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valuable building block for synthesizing more complex diarylquinolines and other
pharmacologically relevant structures through reactions like aldol condensations or reductive
aminations.[9]

o Experimental Protocol: Metal-Free Oxidation to 2-Methoxyquinoline-4-carbaldehyde

o Reactant Setup: Dissolve 2-Methoxy-4-methylquinoline (1 equivalent) in a suitable
solvent such as Dimethyl Sulfoxide (DMSO).

o Addition of Oxidant: Add a metal-free oxidant like iodylbenzene (PhlOz2) to the solution at
room temperature.

o Reaction: Stir the mixture at room temperature. The reaction can be slow, potentially
requiring up to 48 hours for completion.[9] Monitor progress by TLC.

o Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate.
Extract the product with an organic solvent.

o Purification: Wash the organic phase, dry it, and concentrate it. Purify the crude aldehyde
product by column chromatography to yield 2-methoxyquinoline-4-carbaldehyde.[9]

Section 5: Applications in Research & Development

The true value of 2-Methoxy-4-methylquinoline lies in its role as a strategic building block in
the synthesis of novel compounds for drug discovery and materials science.

» Scaffold for Bioactive Molecules: The quinoline core is present in compounds with
demonstrated anticancer, antiviral (including HIV integrase inhibitors), antifungal, and
antitubercular activities.[1][5] By using 2-Methoxy-4-methylquinoline as a starting point,
chemists can rapidly generate libraries of novel derivatives for high-throughput screening.
The methoxy and methyl groups provide specific steric and electronic properties that can be
fine-tuned to optimize binding to biological targets like enzymes or receptors.

 Intermediate in Materials Science: Diarylquinoline derivatives have found applications in
functional materials, and this compound serves as a key precursor for their synthesis.[1]
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Fig. 3: Logical flow from core scaffold to lead compound discovery.
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Section 6: Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for 2-Methoxy-4-methylquinoline is not
readily available, a hazard assessment can be made based on its precursor, 2-hydroxy-4-
methylquinoline, and general quinoline derivatives.

» Potential Hazards:
o Skin Irritation: Likely to cause skin irritation upon contact.[10]
o Eye Irritation: Likely to cause serious eye irritation.[10]

o Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.
[10]

 Recommended Handling Procedures:
o Work in a well-ventilated chemical fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile
gloves, and chemical safety goggles.

o Avoid generating dust. If handling a solid, use appropriate engineering controls.
o Wash hands thoroughly after handling.

o Storage:
o Store in a tightly sealed container.

o Keep in a cool, dry, and well-ventilated area away from incompatible materials such as
strong oxidizing agents.

Disclaimer: This safety information is provided as guidance based on structurally related
compounds. Users must consult a comprehensive and specific Safety Data Sheet (SDS) from
their supplier before handling and perform their own risk assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. mdpi.com [mdpi.com]
e 2. 2-Methoxyquinoline | 6931-16-4 | Benchchem [benchchem.com]

e 3. 2-Methoxy-4-methylquinoline | CL1H11NO | CID 84796 - PubChem
[pubchem.ncbi.nlm.nih.gov]

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://www.mdpi.com/1422-8599/2022/1/16010
https://www.researchgate.net/figure/Synthesis-of-6-methoxy-2-methylquinoline-3a_tbl1_273703310
https://www.mdpi.com/1420-3049/25/16/3609
https://www.benchchem.com/product/b083902?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/84796
https://pubchem.ncbi.nlm.nih.gov/compound/220017
https://www.carlroth.com/medias/SDB-4610-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDYyODZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU5NDU4NjUxODIucGRmfDU4ZGIxNzM3YjQxOWY4ZWY0OWY4Y2U5M2U2N2U5YjE1YjU4MjM1YmYxZjA3YjE0YjY0ZDI5ZWYxOGEwYmQ2Y2M
https://www.researchgate.net/publication/290432326_Reactions_of_2-chloro-4-methylquinolines_with_sulfur_nucleophiles_and_of_4-methylquinoline-21H-thiones_with_substituted_benzyl_chlorides
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2821586/
https://www.researchgate.net/figure/Observed-and-calculated-FT-IR-spectra-of-2-4-methoxybenzyloxy-4-methylquinoline-MBMQ_fig2_305383562
https://www.benchchem.com/product/b083902?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1422-8599/2022/2/M1383
https://www.benchchem.com/product/b1583196
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxy-4-methylquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxy-4-methylquinoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

4. researchgate.net [researchgate.net]

5. mdpi.com [mdpi.com]

6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC
[pmc.ncbi.nlm.nih.gov]

e 7. pdf.benchchem.com [pdf.benchchem.com]
e 8. 2-HYDROXY-4-METHYLQUINOLINE | 607-66-9 [chemicalbook.com]
e 9. pdf.benchchem.com [pdf.benchchem.com]

e 10. 2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017 - PubChem
[pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Section 1: Executive Summary & Core Compound
Identity]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083902#2-methoxy-4-methylquinoline-cas-number-
15113-00-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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